molecular formula C17H12F6N2O2 B6292768 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene CAS No. 127270-87-5

1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

Cat. No. B6292768
CAS RN: 127270-87-5
M. Wt: 390.28 g/mol
InChI Key: CGNWVBKTXFANNC-UHFFFAOYSA-N
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Description

1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene, commonly known as bis-4-aminophenoxy hexafluorocyclopentene (BAPHC), is an organic compound used in a variety of scientific research applications. It is an amide-based compound that contains both nitrogen and fluorine atoms, and is highly stable due to its unique chemical structure. BAPHC is a colorless solid with a melting point of around 100°C and a boiling point of around 210°C. It has a low solubility in water and is insoluble in most organic solvents.

Scientific Research Applications

1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is used in a variety of scientific research applications, including molecular biology, biochemistry, and nanotechnology. It is used as a reagent for the synthesis of peptides, proteins, and nucleic acids, and as a catalyst for the synthesis of small molecules. In addition, it is used to study the structure and function of proteins and other biological molecules. 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is also used in the synthesis of nanomaterials, such as nanowires and nanotubes.

Mechanism Of Action

The mechanism of action of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is not fully understood. However, it is believed to act as an electron-withdrawing group that stabilizes the negatively charged intermediates formed during the synthesis of peptides, proteins, and nucleic acids. In addition, it is believed to act as a hydrogen-bonding group that helps to stabilize the tertiary structure of proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene are not well understood. However, it is believed to be non-toxic and non-carcinogenic, and has not been found to have any adverse effects on humans or animals.

Advantages And Limitations For Lab Experiments

The main advantage of using 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene in lab experiments is its high stability and low solubility in water. This makes it an ideal reagent for the synthesis of peptides, proteins, and nucleic acids. In addition, it is relatively inexpensive and easy to obtain. The main limitation of using 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene in lab experiments is its low solubility in organic solvents, which can make it difficult to use in certain applications.

Future Directions

There are a number of potential future directions for research involving 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential applications in nanotechnology. In addition, further research could be done to explore new methods of synthesizing 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene, as well as new ways to increase its solubility in organic solvents. Finally, further studies could be done to explore its potential uses in drug development and delivery.

Synthesis Methods

1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can be synthesized using two different methods. The first method involves the reaction of 4-aminophenol and hexafluorocyclopentene in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene and a by-product, 4-aminophenoxy hexafluorocyclopentene. The second method involves the reaction of 4-aminophenol and hexafluorocyclopentadiene in the presence of an acid, such as hydrochloric acid. This reaction produces a mixture of 1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene and a by-product, 4-aminophenoxy hexafluorocyclopentadiene.

properties

IUPAC Name

4-[2-(4-aminophenoxy)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]oxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F6N2O2/c18-15(19)13(26-11-5-1-9(24)2-6-11)14(16(20,21)17(15,22)23)27-12-7-3-10(25)4-8-12/h1-8H,24-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNWVBKTXFANNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(4-aminophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene

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